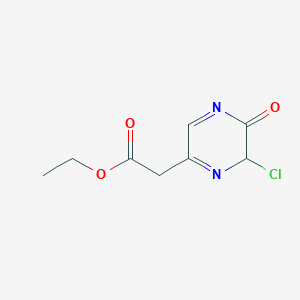![molecular formula C8H4BrNO2S B12955669 5-Bromothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12955669.png)
5-Bromothieno[2,3-b]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromothieno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothieno[2,3-b]pyridine-3-carboxylic acid typically involves the bromination of thieno[2,3-b]pyridine-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
5-Bromothieno[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
5-Bromothieno[2,3-b]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 5-Bromothieno[2,3-b]pyridine-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction disrupts cellular signaling pathways, leading to various biological effects such as reduced cell proliferation or induced apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid
- Thieno[2,3-b]pyridine-3-carboxylic acid
- Thieno[2,3-c]pyridine derivatives
Uniqueness
5-Bromothieno[2,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency as a kinase inhibitor or possess unique electronic properties that make it suitable for specific industrial applications .
特性
分子式 |
C8H4BrNO2S |
|---|---|
分子量 |
258.09 g/mol |
IUPAC名 |
5-bromothieno[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO2S/c9-4-1-5-6(8(11)12)3-13-7(5)10-2-4/h1-3H,(H,11,12) |
InChIキー |
IYULGPBXHQTIFO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=C1C(=CS2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


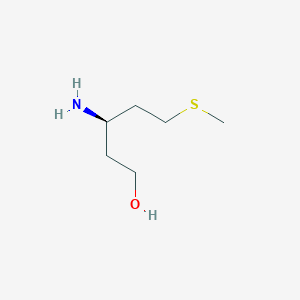

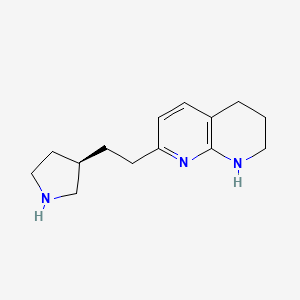
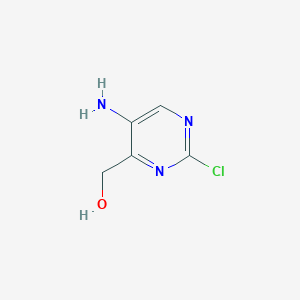
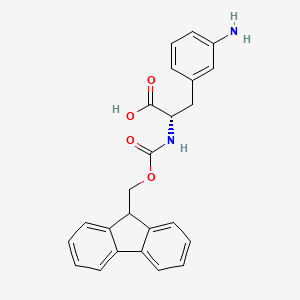
![(2-((3-Cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-5-methylbenzyl)-L-serine](/img/structure/B12955617.png)
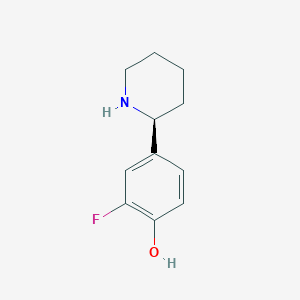
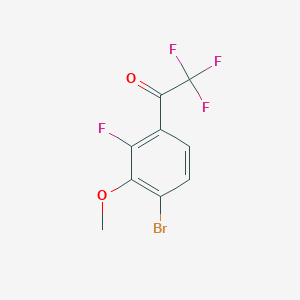
![Furo[2,3-b]pyridine-5-carboximidamide](/img/structure/B12955633.png)
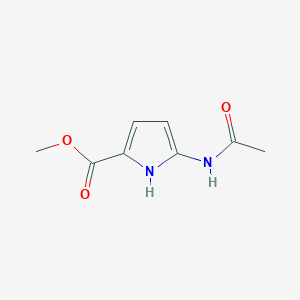
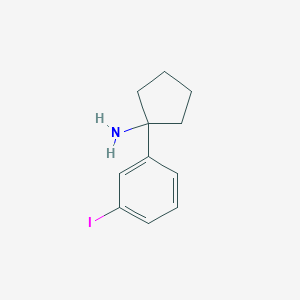
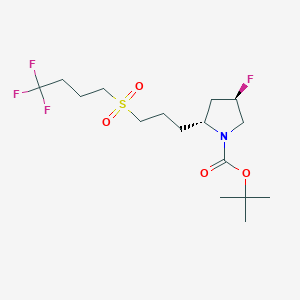
![(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one](/img/structure/B12955675.png)
